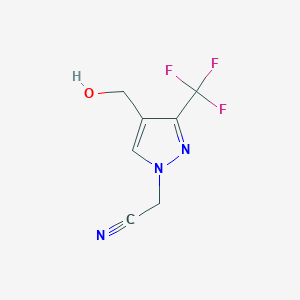

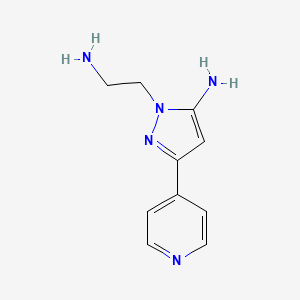

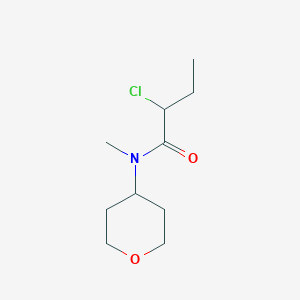

2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide

Overview

Description

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide, also known as 2-Chloro-N-methyl-N-tetrahydropyran-4-ylbutanamide, is a synthetic organic compound belonging to the class of amides. It is a white crystalline solid with a molecular formula of C8H15ClN2O. It has a melting point of 115-116°C and a boiling point of 192-194°C. It is soluble in water, alcohol, and ether, and insoluble in benzene.

Scientific Research Applications

Synthesis of Natural Product Analogues

The compound is utilized as a key intermediate in the synthesis of natural product analogues. Its incorporation into complex molecules is crucial due to the structural motif it provides, which is commonly found in many natural products . This application is significant in the field of medicinal chemistry where analogues of natural products are often pursued for their potential therapeutic properties.

Development of New Synthetic Methodologies

Researchers leverage the unique structure of this compound to develop new synthetic methodologies. The 2H-pyran ring system, to which the compound belongs, is a versatile scaffold that can undergo various chemical transformations, leading to the creation of novel compounds .

Valence Tautomerism Studies

The compound is used in studies exploring valence tautomerism—a phenomenon where the compound can exist in two different forms due to the movement of electrons within the molecule. Understanding this can lead to insights into the reactivity and stability of related chemical structures .

Biological Activity Profiling

Due to the presence of the 2H-pyran ring, derivatives of this compound are investigated for a broad spectrum of biological activities. This includes potential antibacterial, antifungal, and anticancer properties, making it a valuable compound in pharmacological research .

Material Science Applications

In material science, the compound’s derivatives can be used to modify surface properties or create new polymeric materials. The tetrahydro-2H-pyran moiety can impart flexibility and stability to polymers, which is beneficial for developing advanced materials .

Agricultural Chemistry

The compound finds applications in agricultural chemistry, particularly in the synthesis of agrochemicals. Its structural features can be exploited to create compounds with specific actions against pests or to enhance plant growth and protection .

Catalysis

This compound can act as a ligand or a catalyst in various chemical reactions. Its ability to coordinate with metals and influence reaction pathways is valuable in the field of catalysis, where efficiency and selectivity are paramount .

Environmental Chemistry

Lastly, in environmental chemistry, the compound’s derivatives could be explored for their ability to interact with pollutants or to act as sensors for environmental monitoring. The reactivity of the 2H-pyran ring system makes it a candidate for developing detection and remediation technologies .

properties

IUPAC Name |

2-chloro-N-methyl-N-(oxan-4-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12(2)8-4-6-14-7-5-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJIKWDNCVEIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C1CCOCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.